molecular formula C12H15N3O6 B1593825 N-(2,4-Dinitrophenyl)-DL-norleucine CAS No. 31356-36-2

N-(2,4-Dinitrophenyl)-DL-norleucine

Cat. No. B1593825
CAS RN: 31356-36-2
M. Wt: 297.26 g/mol
InChI Key: BXMHDHVQCLEBPS-UHFFFAOYSA-N
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Description

N-(2,4-Dinitrophenyl)-DL-norleucine is a chemical compound that is related to 2,4-Dinitrophenylhydrazine . It is used in biochemical studies of oxidative processes where it uncouples oxidative phosphorylation . It is also used as a metabolic stimulant .


Synthesis Analysis

The synthesis of N-(2,4-Dinitrophenyl)-DL-norleucine and its derivatives involves the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone . The synthesized compounds were characterized by UV-Visible, Fourier transform infrared, nuclear magnetic resonance and elemental analysis studies .


Molecular Structure Analysis

The molecular structure of N-(2,4-Dinitrophenyl)-DL-norleucine was analyzed using density functional theory . The structures were optimized using B3LYP/6-311G+ (2d,p) basis sets . The energies of HOMO and LUMO were found to be in the range of -6.23109 eV to -2.76835 eV for different derivatives . These results revealed the possibility of intramolecular charge transfer during excitation of the molecules .


Chemical Reactions Analysis

The chemical reactions of N-(2,4-Dinitrophenyl)-DL-norleucine involve nucleophilic addition of the -NH2 group to the C=O carbonyl group, followed by the elimination of a H2O molecule . This reaction is an example of an addition-elimination reaction .

Scientific Research Applications

Immune Response and Biosensing

N-(2,4-Dinitrophenyl)-DL-norleucine and related compounds, such as dinitrophenyl (DNP), have been explored for their ability to induce strong immune responses. This makes them valuable in immunology and therapeutic applications. For example, Ren et al. (2015) developed a DNP-containing unnatural amino acid, which showed potential for use in biosensing and immunological applications (Ren, Ji, Wang, & Ai, 2015).

Biochemical Studies in Microorganisms

In studies involving microorganisms, N-(2,4-Dinitrophenyl)-DL-norleucine has been used to understand biochemical processes. Shimomura and Nakamura (1958) demonstrated the conversion of DL-norleucine to its α-keto analogue by Piricularia oryzae, providing insights into the nutritional relationship between this fungus and host plants (Shimomura & Nakamura, 1958).

Chromatography and Separation Sciences

N-(2,4-Dinitrophenyl)-DL-norleucine derivatives have been utilized in chromatography for separating amino acids. Matheson (1965) described a method for separating dinitrophenyl derivatives of various amino acids, highlighting its importance in analytical chemistry (Matheson, 1965).

Enzyme Inhibition Studies

These derivatives are also significant in enzyme studies. D’Silva, Williams, and Massey (1986) investigated the active-site-directed inhibition of D-amino acid oxidase by O-(2,4-dinitrophenyl)hydroxylamine, demonstrating its utility in enzyme mechanism studies (D’Silva, Williams, & Massey, 1986).

Polymer-Supported Peptide Synthesis

In polymer-supported peptide synthesis, 2, 4-Dinitrophenyl derivatives have been coupled to amino acid esters, as discussed by Baker et al. (1988). This approach aids in understanding peptide synthesis and racemization, which is crucial in synthetic chemistry (Baker, Coffey, Epton, Johnson, & Mole, 1988).

Fluorescence Labeling in Peptides

Mega, Hamazume, and Ikenaka (1988) synthesized fluorescence-labeled amino acids, including derivatives of N-(2,4-Dinitrophenyl)-DL-norleucine, for use in peptide research. This technique is instrumental in studying peptide structures and functions (Mega, Hamazume, & Ikenaka, 1988).

Safety And Hazards

N-(2,4-Dinitrophenyl)-DL-norleucine, like its related compound 2,4-Dinitrophenylhydrazine, is a flammable solid . It is harmful if swallowed and toxic in contact with skin or if inhaled . It causes damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life .

properties

IUPAC Name

2-(2,4-dinitroanilino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O6/c1-2-3-4-10(12(16)17)13-9-6-5-8(14(18)19)7-11(9)15(20)21/h5-7,10,13H,2-4H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMHDHVQCLEBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60874320
Record name N-(2,4-DINITROPHENYL)NORLEUCINE
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Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dinitrophenyl)-DL-norleucine

CAS RN

31356-36-2, 29854-66-8
Record name N-(2,4-Dinitrophenyl)-DL-norleucine
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Record name N-(2,4-Dinitrophenyl)-DL-norleucine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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